molecular formula C5H6F3N3S B7939988 3-methyl-N-(2,2,2-trifluoroethyl)-1,2,4-thiadiazol-5-amine

3-methyl-N-(2,2,2-trifluoroethyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B7939988
M. Wt: 197.18 g/mol
InChI Key: STDXYLHGIUDHHJ-UHFFFAOYSA-N
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Description

3-methyl-N-(2,2,2-trifluoroethyl)-1,2,4-thiadiazol-5-amine is a synthetic heterocyclic building block of interest in medicinal chemistry and agrochemical research. The 1,2,4-thiadiazole scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . This particular analogue incorporates a trifluoroethyl group, a moiety often used to fine-tune the physicochemical properties of lead compounds, such as their metabolic stability and lipophilicity . Researchers may explore its utility as a core component in developing enzyme inhibitors, given that structurally similar 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives have demonstrated potent inhibitory activity against targets like c-Met kinase for anticancer applications and carbonic anhydrase . Furthermore, the compound's structure suggests potential as an intermediate for synthesizing more complex molecules for crop protection, as various thiadiazole derivatives are investigated for their fungicidal and pesticidal activities . Its value to researchers lies in its versatility as a synthetic intermediate for constructing novel compounds for screening in biological and pharmacological assays.

Properties

IUPAC Name

3-methyl-N-(2,2,2-trifluoroethyl)-1,2,4-thiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3S/c1-3-10-4(12-11-3)9-2-5(6,7)8/h2H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDXYLHGIUDHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Synthesis Using Phosphorus Pentachloride

A widely adopted method for synthesizing 1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazides with carboxylic acids in the presence of phosphorus pentachloride (PCl₅). While this approach primarily targets 1,3,4-thiadiazoles, modifications enable its adaptation to 1,2,4-thiadiazoles. For 3-methyl-N-(2,2,2-trifluoroethyl)-1,2,4-thiadiazol-5-amine, the reaction proceeds via:

  • Grinding Protocol :
    Thiosemicarbazide (1 mol), methyl-substituted carboxylic acid (e.g., acetic acid for methyl groups), and PCl₅ (1.2 mol) are ground in a dry reactor at room temperature. The exothermic reaction forms a crude thiadiazole intermediate.

  • Alkaline Workup :
    The product is treated with NaOH (pH 8–8.2) to neutralize excess PCl₅, followed by filtration and recrystallization from ethanol/water mixtures. Yields exceed 85% for analogous 5-substituted thiadiazoles.

Key Considerations :

  • Molar Ratios : A 1:1.2:1.2 ratio of thiosemicarbazide:carboxylic acid:PCl₅ optimizes cyclization.

  • Temperature Control : Room-temperature grinding minimizes side reactions, critical for preserving the methyl group’s integrity.

Acid-Catalyzed Cyclization with Trifluoroacetic Acid

In a method adapted from 1,3,4-thiadiazole synthesis, trifluoroacetic acid (TFA) serves dual roles as a reactant and catalyst. For 1,2,4-thiadiazoles:

  • Reaction Setup :
    Thiosemicarbazide (1 mol), TFA (1.5 mol), and POCl₃ (1.2 mol) are refluxed in 1,4-dioxane for 3 hours. The methyl group is introduced via a methyl-substituted thiosemicarbazide precursor.

  • Post-Reaction Processing :
    The mixture is quenched with cold water, and the pH is adjusted to 9 with NaOH. The precipitate is filtered and recrystallized, yielding 72–80% of the thiadiazole core.

Advantages :

  • High Atom Economy : TFA’s volatility facilitates removal, simplifying purification.

  • Scalability : Demonstrated for kilogram-scale production in related compounds.

Functionalization of Pre-Formed Thiadiazole Intermediates

Alkylation of 3-Methyl-1,2,4-Thiadiazol-5-Amine

The N-(2,2,2-trifluoroethyl) group is introduced via nucleophilic substitution:

  • Synthesis of 3-Methyl-1,2,4-Thiadiazol-5-Amine :
    Cyclization of methyl-thiosemicarbazide with formic acid and PCl₅ yields the amine intermediate (85% yield).

  • Trifluoroethylation :
    The amine reacts with 2,2,2-trifluoroethyl iodide (1.5 eq.) in THF using NaH as a base (0°C to room temperature, 12 hours). Chromatography (hexane:EtOAc, 4:1) isolates the product in 65–70% yield.

Challenges :

  • Regioselectivity : Competing N- and S-alkylation requires careful base selection.

  • Purification : Silica gel chromatography effectively removes unreacted iodide.

Reductive Amination Strategies

An alternative route employs reductive amination to couple ketone intermediates with 2,2,2-trifluoroethylamine:

  • Ketone Synthesis :
    3-Methyl-1,2,4-thiadiazole-5-carbaldehyde is prepared via Vilsmeier-Haack formylation (POCl₃/DMF, 60°C, 4 hours).

  • Reductive Coupling :
    The aldehyde reacts with trifluoroethylamine and NaBH₃CN in methanol (pH 5–6, 24 hours). Yield: 60–65% after recrystallization.

Optimization Notes :

  • Acid Sensitivity : The thiadiazole ring degrades under strong acidic conditions, necessitating pH control.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)Purity (%)Key Advantage
Solid-Phase CyclizationThiosemicarbazide, Acetic Acid, PCl₅8598Minimal solvent use
Alkylation3-Methyl-thiadiazol-5-amine, CF₃CH₂I7095High regioselectivity
Reductive AminationThiadiazole-5-carbaldehyde, CF₃CH₂NH₂6590Avoids harsh alkylation conditions

Trends :

  • Cyclization Routes offer superior yields but require stoichiometric PCl₅, complicating waste management.

  • Alkylation Methods provide faster access to the target but face scalability challenges due to iodide costs.

Purification and Characterization

Recrystallization Techniques

  • Solvent Systems : Ethanol/water (3:1) achieves >98% purity for the final product.

  • Crystal Structure Analysis : X-ray diffraction confirms the thiadiazole ring’s planarity and N–H···N hydrogen bonding, critical for stability.

Chromatographic Methods

  • Normal-Phase SiO₂ : Hexane:ethyl acetate gradients (9:1 to 4:1) resolve trifluoroethylated byproducts.

  • HPLC Purity : >99% achieved using C18 columns (acetonitrile:water, 70:30) .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2,2,2-trifluoroethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-methyl-N-(2,2,2-trifluoroethyl)-1,2,4-thiadiazol-5-amine serves as a versatile building block for the synthesis of more complex molecules. Its unique properties allow it to participate in various chemical reactions:

Reaction TypeDescription
Oxidation Formation of sulfoxides or sulfones
Reduction Conversion to reduced thiadiazole derivatives
Substitution Replacement of the trifluoroethyl group with other functional groups

These reactions facilitate the development of new compounds with tailored properties for specific applications.

Research has indicated that this compound exhibits potential antimicrobial and antifungal properties. Its mechanism of action involves interactions with lipid membranes and hydrophobic protein pockets due to its enhanced lipophilicity. This characteristic makes it a candidate for pharmaceutical development.

Biological Activity Overview:

PropertyValue
Antimicrobial EfficacyEffective against various bacterial strains
Antifungal ActivityDemonstrated activity against fungal pathogens

Case studies have shown promising results in vitro regarding its effectiveness against specific pathogens, suggesting potential therapeutic uses in treating infections.

Medical Applications

The compound is being explored as a pharmaceutical intermediate or active ingredient in drug formulations. Its unique structure may contribute to the development of new medications targeting resistant strains of bacteria or fungi.

Case Studies

  • Antimicrobial Studies:
    • A study conducted on the antimicrobial properties of thiadiazole derivatives found that 3-methyl-N-(2,2,2-trifluoroethyl)-1,2,4-thiadiazol-5-amine exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Fungal Inhibition:
    • Research published in the Journal of Medicinal Chemistry highlighted the antifungal efficacy of this compound against Candida albicans, demonstrating its potential as a treatment for fungal infections .

Mechanism of Action

The mechanism of action of 3-methyl-N-(2,2,2-trifluoroethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The thiadiazole ring can participate in hydrogen bonding or coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Core Heterocycle : The target compound’s 1,2,4-thiadiazole core differs from pyrrole-carboxamides (e.g., 128, 133) and 1,2,3-thiadiazoles (e.g., ). Thiadiazoles generally exhibit higher metabolic stability than pyrroles due to reduced enzymatic degradation .
  • Substituent Effects: The trifluoroethyl group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogues (e.g., N-methyl-3-phenyl derivative, logP ~1.8) .
  • Synthetic Yields : Trifluoroethylamine coupling yields vary widely (25–44% in pyrrole-carboxamides ), likely influenced by steric and electronic factors of the acylating partner.

Physicochemical and Spectroscopic Properties

Table 2: Spectral Data and Physicochemical Comparisons
Compound Name ¹H NMR Features (δ, ppm) Molecular Weight Fluorine Content Bioavailability Predictions
Target Compound Expected: ~2.23 (s, 3H, Me), ~4.16 (m, 2H, CF₃CH₂) ~225.2 (est.) 25.3% F High membrane permeability
3-Methyl-N-(trifluoroethyl)-pyrrole-2-carboxamide (128) 7.71–7.72 (m, 1H, indole-H), 2.23 (s, 3H, Me) 389.1 23.4% F Moderate solubility
N-(Trifluoroethyl)-indazol-pyrrole-carboxamide (133) 7.98 (d, 1H, indazole-H) 391.1 23.0% F Enhanced metabolic stability
N-Methyl-3-phenyl-1,2,4-thiadiazol-5-amine 6.41 (s, 1H, thiadiazole-H) 191.25 0% F Low logP, high solubility

Key Observations :

  • ¹H NMR : The trifluoroethyl group in the target compound would produce a characteristic quartet near δ 3.8–4.2 ppm (J ~12 Hz, CF₃CH₂), similar to compound 9 (δ 4.12–4.16 ppm, ).
  • Fluorine Impact : The trifluoroethyl group increases molecular weight by ~70 Da compared to ethyl analogues and reduces basicity of the amine (pKa ~5 vs. ~8 for ethyl analogues) .

Biological Activity

3-methyl-N-(2,2,2-trifluoroethyl)-1,2,4-thiadiazol-5-amine is a synthetic compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds characterized by their five-membered ring structure containing both sulfur and nitrogen. This particular compound is notable for its trifluoroethyl and methyl substituents, which may influence its biological activity and interactions.

PropertyValue
IUPAC Name 3-methyl-N-(2,2,2-trifluoroethyl)-1,2,4-thiadiazol-5-amine
Molecular Formula C5_5H6_6F3_3N3_3S
Molecular Weight 195.18 g/mol
CAS Number 2770582-57-3

Biological Activity

The biological activity of 3-methyl-N-(2,2,2-trifluoroethyl)-1,2,4-thiadiazol-5-amine has been investigated in various studies focusing on its potential antimicrobial properties and other pharmacological effects.

Antimicrobial Activity

  • Mechanism of Action : The compound's mechanism is believed to involve interactions with cellular membranes and specific protein targets. The lipophilicity introduced by the trifluoroethyl group enhances membrane permeability, potentially leading to increased efficacy against microbial targets.
  • Research Findings :
    • In vitro studies have shown that derivatives of thiadiazoles exhibit significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
    • Thiadiazole derivatives have also demonstrated antifungal properties against strains such as Aspergillus niger and Candida albicans, with some compounds showing lower minimum inhibitory concentrations (MICs) compared to standard antifungal agents .

Case Studies

Several studies have highlighted the biological potential of thiadiazole derivatives:

  • Olsen et al. (2018) : This study explored the cytostatic properties of 1,3,4-thiadiazole derivatives and their efficacy in cancer treatment. The results indicated promising anticancer activities that warrant further exploration in drug development .
  • Dogan et al. (2019) : This research focused on the antimicrobial activities of various substituted thiadiazoles. Specific derivatives showed notable activity against resistant bacterial strains, suggesting potential applications in treating infections caused by multi-drug resistant organisms .

Comparative Biological Activity

The following table summarizes the biological activities observed in various studies for related thiadiazole compounds:

CompoundActivity TypeTarget OrganismsMIC (μg/mL)
3-Methyl-N-(trifluoroethyl)AntibacterialS. aureus, E. coli32.6
1-Amino-5-(phenyl)-thiadiazoleAntifungalA. niger, C. albicans47.5
MegazolAnti-parasiticTrypanosoma cruzi, T. bruceiN/A

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methyl-N-(2,2,2-trifluoroethyl)-1,2,4-thiadiazol-5-amine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous thiadiazole derivatives are prepared by reacting amines with thiadiazole precursors under basic conditions. In related syntheses, 2,2,2-trifluoroethylamine hydrochloride has been used as a nucleophile, requiring anhydrous conditions and catalysts like triethylamine to enhance reactivity . Critical factors include temperature control (e.g., reflux in ethanol at 80°C) and stoichiometric ratios to minimize side products. Yields can be improved via stepwise purification (e.g., column chromatography) and monitoring intermediates by TLC .

Q. Which spectroscopic techniques are essential for characterizing 3-methyl-N-(2,2,2-trifluoroethyl)-1,2,4-thiadiazol-5-amine?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming substituent positions. For instance, in similar compounds, the trifluoroethyl group shows distinct splitting patterns (e.g., quartets at δ 3.8–4.2 ppm for CH2_2CF3_3) .
  • Mass Spectrometry (ESIMS) : High-resolution ESIMS confirms molecular weight (e.g., m/z 388.1 for analogous compounds) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups like N-H stretches (3200–3400 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}) .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The CF3_3 group enhances lipophilicity and metabolic stability via its strong electron-withdrawing effect. This reduces basicity of adjacent amines, improving bioavailability . Computational studies (e.g., DFT) show that fluorine atoms increase dipole moments, affecting solubility in polar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during synthesis of this compound?

  • Methodological Answer : Discrepancies in splitting patterns (e.g., unexpected coupling) may arise from conformational flexibility or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1^1H and 13^{13}C nuclei .
  • DFT Calculations : Predicts theoretical NMR shifts for comparison with experimental data. For example, studies on trifluoromethyl-substituted thiadiazoles used B3LYP/6-311++G(d,p) basis sets to validate spectral assignments .
  • Isotopic Labeling : Confirms exchangeable protons (e.g., NH groups) via deuterated solvents .

Q. What computational methods predict the reactivity of 3-methyl-N-(2,2,2-trifluoroethyl)-1,2,4-thiadiazol-5-amine in biological systems?

  • Methodological Answer :

  • Molecular Docking : Evaluates binding affinity to target proteins (e.g., enzymes) using software like AutoDock Vina. Fluorine’s van der Waals radius and electronegativity are key parameters .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanoseconds. Parameters include solvation models (e.g., TIP3P water) and force fields (e.g., AMBER) .
  • QSAR Models : Relate substituent effects (e.g., CF3_3 position) to bioactivity using regression analysis .

Q. What strategies improve solubility of this compound for in vitro bioassays?

  • Methodological Answer :

  • Salt Formation : React with HCl or sodium acetate to form water-soluble salts .
  • Co-solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) while ensuring biocompatibility .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance dispersion in aqueous media .

Notes

  • Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed studies.
  • Fluorine’s role in enhancing drug-like properties is well-documented .
  • Synthetic protocols should emphasize reproducibility and scalability for academic use.

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